
川贝皂苷
概述
描述
Tracheloside is a naturally occurring lignan glycoside found in various plants, including Trachelospermum jasminoides and Carthamus tinctorius. It is known for its diverse biological activities, including anti-estrogenic, anti-inflammatory, and wound-healing properties .
科学研究应用
Tracheloside 在科学研究中有着广泛的应用:
化学: 它被用作研究木脂素生物合成和代谢的模型化合物。
生物学: Tracheloside 促进角质形成细胞增殖和伤口愈合,使其在皮肤病学研究中具有价值.
安全和危害
When handling Tracheloside, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Recent research suggests a relationship between cancer progression and oxidative mechanisms. Tracheloside is a major bioactive compound that can combat oxidant stress-related chronic diseases and also displays anti-tumor activity . Although Tracheloside can inhibit mammalian carcinoma, its effects on colorectal cancer (CRC) have not been clarified . Therefore, future research could focus on exploring the effects of Tracheloside on different types of cancer, including CRC.
作用机制
Tracheloside 通过多种分子机制发挥作用:
抗雌激素活性: 它抑制雌激素诱导的 Ishikawa 细胞碱性磷酸酶活性,类似于他莫昔芬的作用.
细胞信号通路: Tracheloside 激活 ERK1/2 通路,促进角质形成细胞增殖和伤口愈合.
氧化应激和炎症: 它调节参与氧化应激和炎症的细胞信号通路,有助于其治疗潜力.
生化分析
Biochemical Properties
Tracheloside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit the proliferation of colorectal cancer (CRC) cells . The upregulation of p16 and the downregulation of cyclin D1 and CDK4 in cell cycle arrest are associated with Tracheloside-treated CT26 cells .
Cellular Effects
Tracheloside has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis of CT26 cells through mitochondria-mediated apoptosis and regulation of the Bcl-2 family . It also regulates the expression of epithelial–mesenchymal transition (EMT) markers in CT26 cells .
Molecular Mechanism
At the molecular level, Tracheloside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It induces cell cycle arrest and apoptosis through its anti-oxidant properties .
Dosage Effects in Animal Models
The effects of Tracheloside vary with different dosages in animal models. It has been found to significantly inhibit the lung metastasis of CT26 cells in a mouse model . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
准备方法
合成路线和反应条件: Tracheloside 可以使用多种方法从植物来源中提取。 常见的提取技术包括溶剂提取、酶解和超临界流体提取 . 例如,从红花籽中提取涉及粉碎种子粉,然后进行乙醇提取 .
工业生产方法: Tracheloside 的工业生产通常涉及从植物材料中大规模提取。 该过程包括溶剂提取、纯化和结晶等步骤,以获得高纯度的Tracheloside .
化学反应分析
反应类型: Tracheloside 会经历多种化学反应,包括氧化、还原和水解。 这些反应对于修饰其结构和增强其生物活性至关重要 .
常用试剂和条件:
氧化: Tracheloside 可以使用高锰酸钾或过氧化氢等试剂在受控条件下氧化。
还原: 还原反应可以使用硼氢化钠等试剂进行。
主要生成物: 从这些反应中形成的主要产物包括Tracheloside 的各种衍生物,这些衍生物可能表现出增强的或改变的生物活性 .
相似化合物的比较
Tracheloside 在结构上类似于其他木脂素糖苷,如牛蒡苷和马尾松脂素。 它在其特定的抗雌激素和伤口愈合特性方面是独特的 .
类似化合物:
牛蒡苷: 存在于牛蒡中,以其抗炎和抗癌特性而闻名。
马尾松脂素: 存在于多种植物中,以其抗氧化和抗癌活性而闻名.
Tracheloside 因其特定的分子靶点和通路而脱颖而出,使其在研究和工业应用中都成为有价值的化合物。
属性
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYAMIUSVGPFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tracheloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33464-71-0 | |
| Record name | Tracheloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 170 °C | |
| Record name | Tracheloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tracheloside?
A1: Tracheloside has a molecular formula of C27H34O12 and a molecular weight of 550.55 g/mol. [, ]
Q2: What kind of spectroscopic data is available for characterizing tracheloside?
A2: Researchers utilize various spectroscopic techniques to characterize tracheloside, including 1H and 13C NMR, mass spectrometry (MS), and UV spectroscopy. These techniques help elucidate the structure and identify key functional groups present in the molecule. [, , , ]
Q3: How is tracheloside metabolized in the body?
A3: Tracheloside is metabolized in the gastrointestinal tract, primarily by the gut microbiota. It undergoes hydrolysis to form its aglycone, trachelogenin, which can be further metabolized into mammalian lignans like enterolactone and enterodiol. [, , ]
Q4: Has the serum concentration of tracheloside been studied in animal models?
A4: Yes, studies in rats have investigated the serum concentration of tracheloside and its metabolites after oral administration. While tracheloside itself is not detected in serum, its metabolite trachelogenin appears in the bloodstream, suggesting further metabolism in the liver. []
Q5: Are there any known drug-metabolizing enzyme interactions with tracheloside?
A5: Research suggests that tracheloside metabolites, particularly the catechol-containing metabolite 2, can be methylated by catechol-O-methyltransferase (COMT) in the liver. This highlights potential interaction with drug-metabolizing enzymes. []
Q6: What is the anti-estrogenic activity of tracheloside?
A6: Tracheloside exhibits anti-estrogenic activity by significantly decreasing the activity of alkaline phosphatase (AP), an estrogen-inducible marker enzyme, in cultured Ishikawa cells. This inhibitory effect was comparable to that of tamoxifen. []
Q7: Does tracheloside demonstrate anti-cancer effects?
A7: Studies have shown that tracheloside inhibits the proliferation and metastasis of colorectal cancer cells both in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, suggesting potential as a therapeutic agent. []
Q8: What are the effects of tracheloside on wound healing?
A8: Tracheloside significantly promotes keratinocyte proliferation and accelerates wound healing in vitro, surpassing the healing activity of allantoin. This effect is mediated by the phosphorylation of ERK1/2 signaling pathways. []
Q9: Does tracheloside offer protection against osteoporosis?
A9: Research in a zebrafish model of osteoporosis showed that tracheloside, along with its aglycone trachelogenin, exhibited significant anti-osteoporosis effects. These compounds upregulated the expression of osteogenic genes, indicating their potential in promoting bone health. []
Q10: What is the effect of tracheloside on intestinal barrier function?
A10: Tracheloside, particularly its aglycone trachelogenin, has been shown to enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and decreasing ovalbumin permeation across intestinal epithelial cell monolayers. This effect is linked to the enhancement of tight junction protein occludin. []
Q11: Is there any information available regarding the toxicity of tracheloside?
A11: While studies have focused on the therapeutic potential of tracheloside, information regarding its toxicity and long-term effects remains limited. Further research is needed to establish a comprehensive safety profile.
Q12: What analytical techniques are commonly employed for the quantification of tracheloside?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors such as UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD) are commonly employed for the quantitative analysis of tracheloside in plant extracts and biological samples. [, , , ]
Q13: What are the natural sources of tracheloside?
A14: Tracheloside is primarily found in plants belonging to the Asteraceae family, particularly those of the Cynarae tribe. It is commonly isolated from the seeds of safflower (Carthamus tinctorius), fruits of burdock (Arctium lappa), and seeds of Leuzea carthamoides. [, , , , , , ]
Q14: What extraction methods are used to isolate tracheloside from plant materials?
A15: Conventional extraction methods like maceration and percolation using solvents like ethanol or methanol are commonly used to extract tracheloside. Additionally, ultrasound-assisted extraction has been investigated as a more efficient alternative. [, ]
Q15: What is the impact of the glycosidic bond on the biological activity of tracheloside?
A16: Comparison of tracheloside with its aglycone, trachelogenin, reveals that the presence of the sugar moiety can influence biological activity. For instance, while both exhibit anti-osteoporosis effects, trachelogenin shows better permeability across the intestinal barrier. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


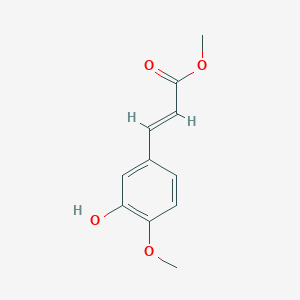

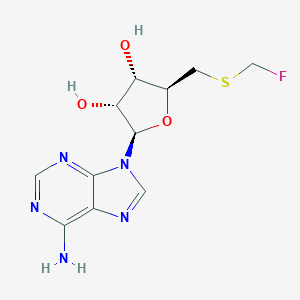

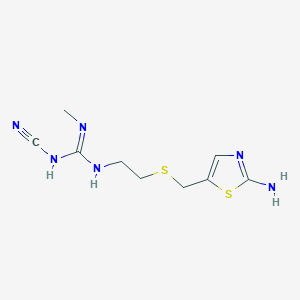
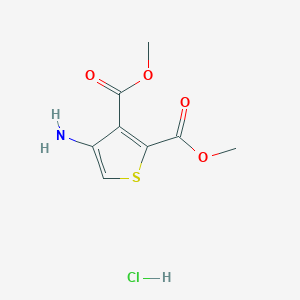

![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)


![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)
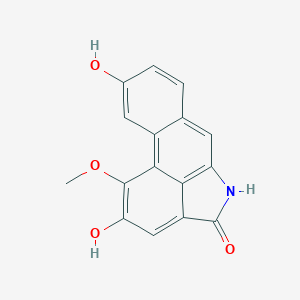
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
